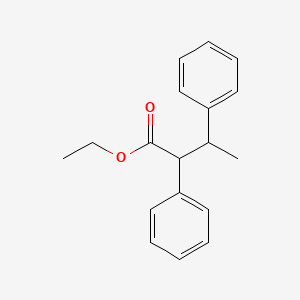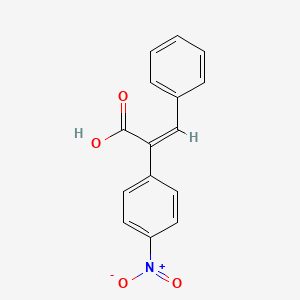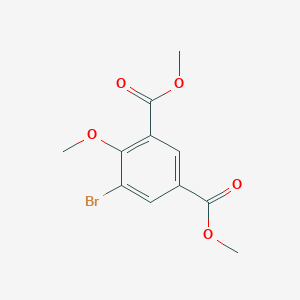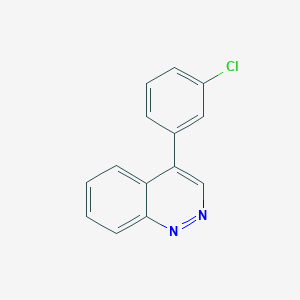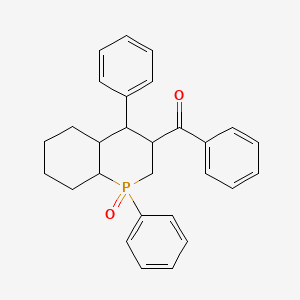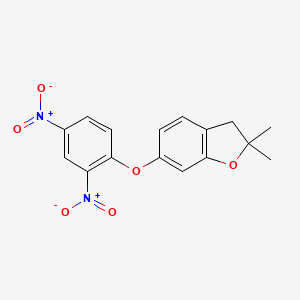
6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound characterized by the presence of a benzofuran ring substituted with a 2,4-dinitrophenoxy group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dinitrophenol and 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Formation of 2,4-Dinitrophenoxy Intermediate: 2,4-dinitrophenol is reacted with an appropriate halogenated benzofuran derivative under basic conditions to form the 2,4-dinitrophenoxy intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial techniques include batch and continuous flow synthesis, with appropriate purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitro or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Applications De Recherche Scientifique
6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenoxy Ethanol: Similar in structure but lacks the benzofuran ring.
2,4-Dinitrophenoxy Acetimidate: Contains a different functional group but shares the 2,4-dinitrophenoxy moiety.
2,4-Dinitrophenoxy Benzaldehyde: Similar aromatic structure but with an aldehyde group.
Uniqueness
6-(2,4-Dinitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran is unique due to the combination of the benzofuran ring and the 2,4-dinitrophenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91024-91-8 |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
6-(2,4-dinitrophenoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C16H14N2O6/c1-16(2)9-10-3-5-12(8-15(10)24-16)23-14-6-4-11(17(19)20)7-13(14)18(21)22/h3-8H,9H2,1-2H3 |
Clé InChI |
GIDKNMMRNHOTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


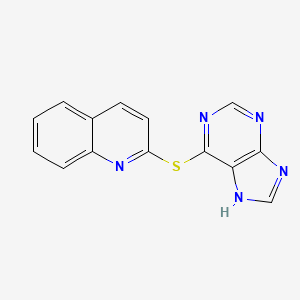
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
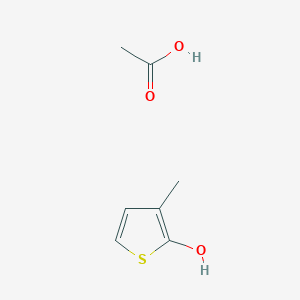
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
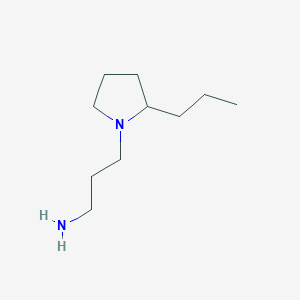
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
